![molecular formula C21H19N5 B2404457 3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612522-91-5](/img/structure/B2404457.png)
3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C21H19N5. This compound is part of a class of heterocyclic compounds known for their diverse applications in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyridine derivatives with benzimidazole intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
This compound is being investigated for its potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are crucial in cancer therapy, especially for tumors with BRCA mutations. Studies have shown that derivatives related to this compound can effectively inhibit PARP-1 and PARP-2, leading to reduced cell growth in BRCA1-mutant cells with low nanomolar IC50 values, indicating high potency .
Antiviral Properties
Recent research highlights the antiviral potential of benzimidazole derivatives against Hepatitis C Virus (HCV). Compounds similar to 3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile have demonstrated significant inhibitory effects on HCV replication, with EC50 values in the low nanomolar range . This suggests that the compound may also be effective against other viral infections.
Antimicrobial Activity
The compound's structure allows it to exhibit antimicrobial properties. Studies have shown that benzimidazole derivatives can inhibit a variety of gram-positive and gram-negative bacteria, which positions this compound as a potential candidate for developing new antibiotics .
Synthesis and Chemical Properties
The synthesis of this compound involves multi-step reactions that require careful control of reaction conditions to achieve high yields and purity. Techniques such as X-ray crystallography and NMR spectroscopy are employed to analyze its molecular structure and confirm the spatial arrangement of atoms .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a]benzimidazole derivatives, such as:
- 3-Isopropyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile
- 3-Methyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile
Compared to these compounds, 3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile may exhibit unique properties due to the presence of the propyl group, which can influence its chemical reactivity and biological activity.
Biological Activity
3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile, a compound belonging to the benzimidazole family, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, including antimicrobial, antimalarial, and potential anticancer effects, supported by recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H19N5 with a molecular weight of 357.41 g/mol. Its structure features a pyrido[1,2-a]benzimidazole core, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. The compound was tested against various Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Candida albicans | 128 µg/mL |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, while showing limited antifungal effects against Candida albicans .
Antimalarial Activity
The antimalarial properties of pyrido[1,2-a]benzimidazole derivatives have been explored in various studies. One notable study demonstrated that certain derivatives exhibited significant activity against Plasmodium falciparum, the causative agent of malaria.
Case Study: Antimalarial Efficacy
A series of pyrido[1,2-a]benzimidazoles were synthesized and evaluated for their efficacy in inhibiting the growth of P. falciparum. The lead compound showed an IC50 value of 50 nM, indicating potent antimalarial activity. Moreover, it was effective across multiple life cycle stages of the parasite .
Anticancer Potential
Benzimidazole derivatives have also been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro.
Table 2: Anticancer Activity
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12 |
MCF-7 (breast cancer) | 15 |
A549 (lung cancer) | 10 |
The data suggest that this compound may selectively inhibit cancer cell growth while having a lesser effect on normal cells .
Mechanistic Insights
The biological activities of this compound are attributed to its ability to interact with various biological targets. For instance, it has been shown to inhibit DNA topoisomerases and disrupt mitochondrial function in cancer cells, leading to apoptosis .
Properties
IUPAC Name |
3-propyl-1-(pyridin-3-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5/c1-2-6-16-11-20(24-14-15-7-5-10-23-13-15)26-19-9-4-3-8-18(19)25-21(26)17(16)12-22/h3-5,7-11,13,24H,2,6,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUYRENXUVYLQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CN=CC=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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